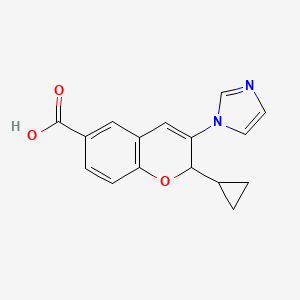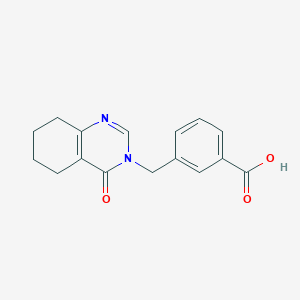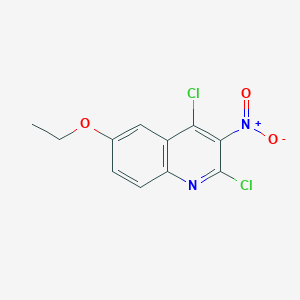![molecular formula C14H11NO4S B11841377 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid CAS No. 854048-08-1](/img/structure/B11841377.png)
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxy group at the 8th position, a methyl group at the 3rd position, and a sulfonic acid group at the 5th position of the benzo[F]quinoline structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and analytical chemistry .
Méthodes De Préparation
The synthesis of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 8-hydroxy-3-methylquinoline using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires heating and careful control of reaction parameters to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydroxy and sulfonic acid groups play a crucial role in binding to metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties .
In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid include:
8-Hydroxyquinoline: A well-known chelating agent with applications in metal ion detection and medicinal chemistry.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
854048-08-1 |
|---|---|
Formule moléculaire |
C14H11NO4S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
8-hydroxy-3-methylbenzo[f]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO4S/c1-8-2-4-12-11-5-3-10(16)6-9(11)7-13(14(12)15-8)20(17,18)19/h2-7,16H,1H3,(H,17,18,19) |
Clé InChI |
IALZLDNHQLQMNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C3C=C(C=CC3=C2C=C1)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)







![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)


![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)
